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Compound of Interest

Compound Name:
5-Bromo-4-fluoro-2-

methylbenzaldehyde

CAS No.: 1782824-13-8

Cat. No.: B6358712

Get Quote

CAS: 1782824-13-8 | Molecular Formula: C₈H₆BrFO | MW: 217.04 Primary Application:

Divergent synthesis of Kinase Inhibitors, GPCR Ligands, and P-CAB Pharmacophores.

Executive Summary & Chemical Profile
5-Bromo-4-fluoro-2-methylbenzaldehyde represents a "privileged scaffold" in modern drug

discovery due to its high density of orthogonal reactive handles. Unlike simple

halobenzaldehydes, the specific substitution pattern of this molecule allows for a

programmable sequence of reactions (Order of Operations) that can rapidly generate library

diversity.[1]

The Reactivity Triad
The molecule functions through three distinct, electronically coupled zones:

The Electrophilic Anchor (C1-Aldehyde): Serves as a "warhead" for heterocycle formation

(e.g., imidazoles, quinolines) or reductive amination.[1] Crucially, it acts as a strong electron-

withdrawing group (EWG) to activate the ring.
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The SnAr "Hotspot" (C4-Fluorine): Positioned para to the aldehyde and ortho to the bromine.

[1] The strong withdrawing nature of the para-formyl group renders this fluorine highly

susceptible to Nucleophilic Aromatic Substitution (SnAr), enabling the introduction of polarity

(e.g., morpholines, piperazines) without transition metal catalysis.

The Cross-Coupling Handle (C5-Bromine): Sterically accessible for Suzuki-Miyaura or

Buchwald-Hartwig couplings. Its position meta to the aldehyde ensures stability during

standard oxidation/reduction cycles at C1.[1]
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Figure 1: Functional map highlighting the electronic synergy between the C1-Aldehyde and C4-

Fluorine.

Strategic Synthesis Pathways
The order of events is critical. The aldehyde is necessary to activate the fluorine for SnAr.[1]

Therefore, if SnAr is required, it must be performed before the aldehyde is reduced or

converted to a non-EWG heterocycle.[1]

Pathway A: The "SnAr-First" Strategy (Recommended)
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Logic: Utilize the electron-withdrawing power of the aldehyde to install an amine at C4, then

use the C5-Bromine for biaryl coupling.

Step 1: SnAr displacement of F with secondary amine (mild base, heat).[1]

Step 2: Suzuki coupling at Br (standard Pd conditions).

Step 3: Reductive amination or condensation at CHO.[1]

Pathway B: The "Coupling-First" Strategy
Logic: Use when the C4-Fluorine is required in the final target (e.g., as a metabolic blocker).

Step 1: Suzuki coupling at Br (requires protection of CHO or careful catalyst selection to

avoid decarbonylation).[1]

Step 2: Functionalization of CHO.

Detailed Experimental Protocols
Protocol 1: Regioselective SnAr Displacement (C4-
Functionalization)
Objective: Replacement of the C4-Fluorine with Morpholine. Mechanism: The para-formyl

group lowers the energy of the Meisenheimer complex, facilitating displacement.

Materials:

5-Bromo-4-fluoro-2-methylbenzaldehyde (1.0 equiv)

Morpholine (1.2 equiv)

Potassium Carbonate (K₂CO₃) (2.0 equiv)

Acetonitrile (ACN) or DMF (anhydrous)

Procedure:
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Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 5-Bromo-4-fluoro-2-
methylbenzaldehyde (217 mg, 1.0 mmol) in ACN (5 mL).

Addition: Add K₂CO₃ (276 mg, 2.0 mmol) followed by morpholine (104 µL, 1.2 mmol).

Reaction: Seal the vial and heat to 60–80°C for 4–6 hours. Monitor by TLC or LC-MS.[1] The

aldehyde peak (approx. 10 ppm in ¹H NMR) should remain, but the aromatic region will shift

significantly.[1]

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10

mL) and brine (10 mL).[1]

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash

chromatography (Hexane/EtOAc gradient).

Expected Outcome: 5-Bromo-2-methyl-4-morpholinobenzaldehyde.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C5-
Functionalization)
Objective: Coupling of the aryl bromide with Phenylboronic Acid.

Materials:

Substrate (from Protocol 1 or parent aldehyde) (1.0 equiv)

Phenylboronic acid (1.2 equiv)

Pd(dppf)Cl₂[2][3]·DCM (0.05 equiv)

Sodium Carbonate (2M aqueous, 3.0 equiv)

1,4-Dioxane (degassed)

Procedure:

Inerting: Charge a Schlenk tube with the substrate (1.0 mmol), Phenylboronic acid (1.2

mmol), and Pd catalyst (0.05 mmol).[1] Evacuate and backfill with Nitrogen (3 cycles).[1]
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Solvation: Add degassed 1,4-Dioxane (8 mL) and 2M Na₂CO₃ (1.5 mL).

Reaction: Heat to 90°C for 12 hours under Nitrogen.

Note: If using the parent aldehyde, ensure temperature does not exceed 100°C to prevent

potential decarbonylation or oxidation side reactions.[1]

Workup: Filter through a Celite pad, washing with EtOAc.[1] Concentrate the filtrate.

Purification: Silica gel chromatography.

Validation: Check for the disappearance of the isotopic bromine pattern in MS.

Protocol 3: Reductive Amination (C1-Functionalization)
Objective: Conversion of the aldehyde to a benzylic amine.

Procedure:

Imine Formation: Dissolve aldehyde (1.0 mmol) and Primary Amine (1.1 equiv) in DCE

(dichloroethane). Stir at RT for 1 hour.

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

Quench: Stir for 16 hours. Quench with saturated NaHCO₃.[1]

Extraction: Extract with DCM. The product is the secondary amine.[1]

Troubleshooting & Optimization Table
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Issue Probable Cause Solution

Low Yield in SnAr Incomplete activation

Switch solvent to DMF or

DMSO and increase temp to

100°C. Ensure base is

anhydrous.

Debromination Pd-catalyzed side reaction

Use a milder precatalyst like

Pd(OAc)₂/SPhos.[1] Avoid

alcoholic solvents in the

Suzuki step.[1]

Aldehyde Oxidation Air exposure during workup

Perform workup under inert

atmosphere or use an

antioxidant (e.g., BHT) if

storing the intermediate.[1]

Regio-scrambling Incorrect isomer usage

Verify CAS 1782824-13-8 via

¹H NMR. The aldehyde proton

is a distinct singlet at ~10.2

ppm.[1]

Visual Workflow: The "Divergent" Strategy
This diagram illustrates how a single batch of starting material can feed multiple discovery

programs.
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Figure 2: Divergent synthesis workflow. Pathway A leverages the aldehyde for activation;

Pathway B preserves the fluorine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b6358712?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6358712?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

